molecular formula C9H9NO5 B8815308 4-Methoxy-3-nitrophenyl acetate CAS No. 39653-87-7

4-Methoxy-3-nitrophenyl acetate

Cat. No. B8815308
CAS RN: 39653-87-7
M. Wt: 211.17 g/mol
InChI Key: XUZGGGXQVSZPDD-UHFFFAOYSA-N
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Description

4-Methoxy-3-nitrophenyl acetate is a useful research compound. Its molecular formula is C9H9NO5 and its molecular weight is 211.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxy-3-nitrophenyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-3-nitrophenyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

39653-87-7

Product Name

4-Methoxy-3-nitrophenyl acetate

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

(4-methoxy-3-nitrophenyl) acetate

InChI

InChI=1S/C9H9NO5/c1-6(11)15-7-3-4-9(14-2)8(5-7)10(12)13/h3-5H,1-2H3

InChI Key

XUZGGGXQVSZPDD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)OC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 270 g. (1.62 m.) of p-methoxyphenyl acetate (part A) and 772 ml. of HOAc was added dropwise 77.5 ml. of fuming HNO3 maintaining a temperature of 5° to 10°C. Stirring was continued for 60 minutes at 5° to 10°C following the addition, then the solution was poured into 6 liters of ice. The orange semi-solid was collected by filtration and washed with cold water. The crude product was recrystallized from 1000 ml. of ethanol to give 61 g., m.p. 93°-97°C.
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Synthesis routes and methods II

Procedure details

One mole of 4-methoxy-phenol in a mixture of 300 ml acetic anhydride and 300 ml acetic acid was refluxed for 12 hours. After cooling, 54 ml of nitric acid (1.3 equivalents, fuming nitric acid, d=1.52) was added dropwise at room temperature. The temperature rose to about 70° C. and nitrous vapors appeared. After completion of the addition the mixture was left under stirring for 2 hours to give 4-methoxy-3-nitrophenyl acetate as a precipitate. Isopropyl ether (300 ml) was added and the mixture was cooled to 0° C. The precipitated material was collected and dried, giving 190 g (yield=90%), m.p. 116° C.
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Synthesis routes and methods III

Procedure details

4-methoxy-phenol is acetylated by reflux in a mixture of acetic anhydride and acetic acid for a period of about 10 to 15 hours, preferably about 12 hours. The acetylated derivative is nitrated by contact with a slight molar excess of nitric acid at room temperature, with stirring for about 1 to 4 hours, preferably about 2 hours giving 2-nitro-4-acetyloxy-anisole. The 2-nitro-4-acetyloxy-anisole is hydrogenated to give the corresponding aniline of Formula 12.
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